4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride
Overview
Description
“4-[([1,1’-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1185061-40-8. Its molecular weight is 303.83 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H21NO.ClH/c1-2-6-16 (7-3-1)17-8-4-5-9-18 (17)20-14-15-10-12-19-13-11-15;/h1-9,15,19H,10-14H2;1H . This code represents the structure of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 303.83 . More detailed physical and chemical properties are not available in my current resources.Scientific Research Applications
Neuroprotective Agents : Compounds similar to 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride have been studied for their neuroprotective properties. For instance, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol shows promise as a neuroprotective agent due to its potent and selective N-methyl-D-aspartate (NMDA) antagonist properties (Chenard et al., 1995).
Antidementia Agents : Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is crucial in the development of antidementia agents. For example, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown potent anti-AChE activity, with some compounds being developed as antidementia agents (Sugimoto et al., 1990).
Analgesic Properties : The synthesis and evaluation of 3-methyl-4-(N-phenyl amido)piperidines have demonstrated their potential as analgesics. These compounds, such as cis-42, have been found to be significantly more potent than morphine, indicating their potential application in pain management (Lalinde et al., 1990).
Selective Estrogen Receptor Modulators (SERMs) : Chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols have been designed as SERMs. These compounds are crucial in developing treatments for conditions like breast cancer and osteoporosis (Yadav et al., 2011).
Antifungal and Antioxidant Activities : 2,6-diaryl-3-methyl-4-piperidones and their derivatives have been synthesized and evaluated for their antifungal and antioxidant activities. Such compounds can have significant implications in treating fungal infections and managing oxidative stress-related disorders (Rameshkumar et al., 2003).
Parkinson's Disease Research : The study of 4-substituted piperidines, such as 1-methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol (MMPP), has contributed to understanding Parkinson's disease. These compounds have been used to induce Parkinson-like neurologic deficits in primates for research purposes (Wilkening et al., 1986).
Safety And Hazards
properties
IUPAC Name |
4-[(2-phenylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-2-6-16(7-3-1)17-8-4-5-9-18(17)20-14-15-10-12-19-13-11-15;/h1-9,15,19H,10-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGJEYQWBJYSKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=C2C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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